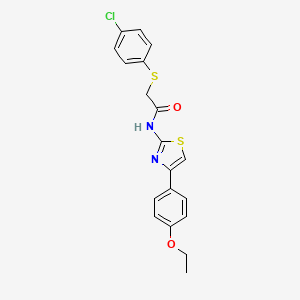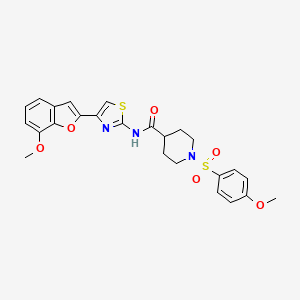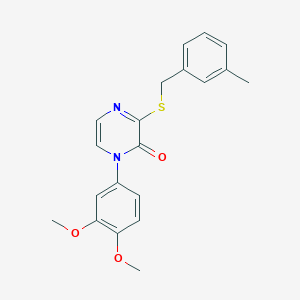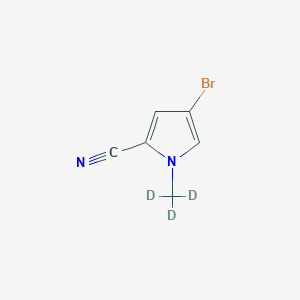![molecular formula C17H15Cl2N3O B2466360 1-isopropil-1H-indol-2,3-diona 3-[N-(2,4-diclorofenil)hidrazona] CAS No. 320422-20-6](/img/structure/B2466360.png)
1-isopropil-1H-indol-2,3-diona 3-[N-(2,4-diclorofenil)hidrazona]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other indole derivatives and complex organic molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Métodos De Preparación
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] typically involves the reaction of 1-isopropyl-1H-indole-2,3-dione with 2,4-dichlorophenylhydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the indole ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
1H-indole-2,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
2,4-dichlorophenylhydrazone derivatives: These compounds also contain the 2,4-dichlorophenylhydrazone moiety but may have different core structures, resulting in distinct properties and uses.
The uniqueness of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] lies in its specific combination of the indole and 2,4-dichlorophenylhydrazone moieties, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-14-8-7-11(18)9-13(14)19/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLFFVXSHBUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2466278.png)

![3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2466282.png)

![N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate](/img/structure/B2466287.png)
![Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2466288.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![ethyl 6-(4-chlorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2466290.png)



![2-({1-[(3-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2466298.png)
![1'-[2,6-dinitro-4-(trifluoromethyl)phenyl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide](/img/structure/B2466300.png)
